molecular formula C11H8N4O B1525976 3-(4-Aminophenoxy)pyrazine-2-carbonitrile CAS No. 1250251-50-3

3-(4-Aminophenoxy)pyrazine-2-carbonitrile

Cat. No. B1525976
M. Wt: 212.21 g/mol
InChI Key: BEUITBKNOPPNMH-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxy)pyrazine-2-carbonitrile, also known as 4-APPCN, is an organic compound that is widely used in scientific research, especially in the fields of biochemistry and physiology. It is a derivative of pyrazine and is synthesized using a variety of methods. 4-APPCN is a versatile compound that has been used in various biological studies to investigate the effects of various compounds on biochemical and physiological processes.

Scientific Research Applications

Catalyst-Free Combinatorial Chemistry

The compound has been employed in catalyst-free combinatorial chemistry for the synthesis of novel derivatives. Kumaravel and Vasuki (2009) demonstrated the use of a four-component catalyst-free reaction in water to synthesize a library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives. This approach emphasizes the compound's role in facilitating eco-friendly and efficient chemical synthesis processes without the need for catalysts Kumaravel & Vasuki, 2009.

Synthesis of Heterocyclic Compounds

Černuchová et al. (2005) explored the use of 2-ethoxymethylene-3-oxobutanenitrile, a versatile trifunctional reagent, for the synthesis of heterocyclic compounds possessing biological activity. The reagent's interaction with hydrazines and other dinitrogen nucleophiles led to the synthesis of substituted pyrazoles and fused pyrimidines, showcasing the potential of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile in medicinal chemistry Černuchová et al., 2005.

Materials Science and Thin Film Applications

In the field of materials science, Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of thin films derived from derivatives of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile. Their research provides insights into the electronic transitions, absorption parameters, and optical properties of these thin films, indicating the compound's utility in developing materials with specific optical characteristics Zeyada, El-Nahass, & El-Shabaan, 2016.

Synthesis of Biologically Active Compounds

The compound has also found applications in the synthesis of biologically active compounds. Zaki et al. (2018) described the design and synthesis of novel pyrazolothienotriazine compounds with antibacterial, anti-fungal, and anti-inflammatory properties. The use of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile as a precursor in these syntheses underscores its significance in pharmaceutical chemistry Zaki et al., 2018.

properties

IUPAC Name

3-(4-aminophenoxy)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-7-10-11(15-6-5-14-10)16-9-3-1-8(13)2-4-9/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUITBKNOPPNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenoxy)pyrazine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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